molecular formula C5H10N2O2 B12538872 (2S)-3-Formamido-2-methylpropanamide CAS No. 660823-46-1

(2S)-3-Formamido-2-methylpropanamide

Cat. No.: B12538872
CAS No.: 660823-46-1
M. Wt: 130.15 g/mol
InChI Key: GSLGRBPLEUKWOV-BYPYZUCNSA-N
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Description

(2S)-3-Formamido-2-methylpropanamide is an organic compound with the molecular formula C5H10N2O2 It is a derivative of propanamide, featuring a formamido group and a methyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Formamido-2-methylpropanamide typically involves the reaction of 2-methylpropanamide with formic acid or formic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the formamido group. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Additionally, purification steps such as crystallization or distillation are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Formamido-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamido group to an amine group, resulting in different amide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formamido group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(2S)-3-Formamido-2-methylpropanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-3-Formamido-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The formamido group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-Amino-2-methylpropanamide: Similar structure but with an amino group instead of a formamido group.

    (2S)-3-Hydroxy-2-methylpropanamide: Features a hydroxyl group in place of the formamido group.

    (2S)-3-Methyl-2-propanamide: Lacks the formamido group, making it less reactive in certain contexts.

Uniqueness

(2S)-3-Formamido-2-methylpropanamide is unique due to the presence of the formamido group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

660823-46-1

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

(2S)-3-formamido-2-methylpropanamide

InChI

InChI=1S/C5H10N2O2/c1-4(5(6)9)2-7-3-8/h3-4H,2H2,1H3,(H2,6,9)(H,7,8)/t4-/m0/s1

InChI Key

GSLGRBPLEUKWOV-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](CNC=O)C(=O)N

Canonical SMILES

CC(CNC=O)C(=O)N

Origin of Product

United States

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